molecular formula C18H17N3O2 B14241242 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol CAS No. 238075-49-5

3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol

Cat. No.: B14241242
CAS No.: 238075-49-5
M. Wt: 307.3 g/mol
InChI Key: VAXUMMZBTNBCLW-UHFFFAOYSA-N
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Description

3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol is an organic compound with the molecular formula C₁₈H₁₇N₃O₂ It is characterized by the presence of a pyridine ring system and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol typically involves the reaction of 4-chloro-2,6-dipyridin-2-ylpyridine with 1,3-propanediol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propanediol attacks the chloro-substituted pyridine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyridine rings can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced pyridine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity. The hydroxypropyl group can also participate in hydrogen bonding, influencing the compound’s overall behavior .

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dipyridin-4-ylpyridin-4-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a hydroxypropyl group.

    2,2’6’,2’'-Terpyridine: A related compound with three pyridine rings but lacking the hydroxypropyl group.

Uniqueness

3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol is unique due to the presence of the hydroxypropyl group, which imparts additional functionality and potential for hydrogen bonding. This makes it a versatile ligand in coordination chemistry and a valuable compound in various applications .

Properties

CAS No.

238075-49-5

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol

InChI

InChI=1S/C18H17N3O2/c22-10-5-11-23-14-12-17(15-6-1-3-8-19-15)21-18(13-14)16-7-2-4-9-20-16/h1-4,6-9,12-13,22H,5,10-11H2

InChI Key

VAXUMMZBTNBCLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCO

Origin of Product

United States

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